Home > Products > Building Blocks P20264 > 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one - 725690-23-3

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one

Catalog Number: EVT-1707606
CAS Number: 725690-23-3
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolin-4(3H)-ones are a class of heterocyclic compounds characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. These compounds exhibit a diverse range of biological activities and have emerged as important scaffolds in medicinal chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific derivative, 2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one, features a piperazine ring attached to the quinazolinone core via a methylene linker. This structural motif is often incorporated to enhance solubility, modulate pharmacological properties, and provide sites for further chemical modifications.

3-(2-chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

  • Compound Description: This compound is a trifluoro-substituted quinazolinone derivative with two 2-chlorobenzyl substituents, one attached to the piperazine ring and the other to the quinazolinone core. The paper focuses on elucidating its crystal structure using X-ray crystallography. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is characterized by a 3-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one core with a butyl linker connecting a quinolin-2-ylpiperazinyl moiety at the 2-position. The studies highlight its dual action as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist, making it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS). [, ]

2-(4-Substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one

  • Compound Description: This entry represents a series of quinazolinone derivatives characterized by an aryl group at the 3-position and a piperazine ring linked to the 2-position via a methylene bridge. The piperazine ring is further substituted with various sulfonyl groups. The paper focuses on developing efficient synthetic routes for these compounds. []

2-(piperazin-1-yl)quinazolin-4(3H)-one Derivatives

  • Compound Description: This entry represents a series of compounds with a piperazine ring directly attached to the 2-position of the quinazolin-4(3H)-one core. The side chain of the piperazine ring is modified with different diaryl ether moieties. These compounds exhibit in vitro activity against Toxoplasma gondii tachyzoites. []

Substituted arylidene-based quinazolin-4(3H)-one motifs

  • Compound Description: These compounds feature a quinazolin-4(3H)-one core with a substituted benzylidene group attached to the nitrogen atom at the 3-position. They were synthesized and evaluated for their antimicrobial properties against selected bacteria and fungi. []
Overview

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family, which is notable for its diverse biological activities. This compound features a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. Quinazolinones, including this specific derivative, have been studied extensively due to their potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and anticonvulsant agents.

Source

The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one can be traced back to methods involving anthranilic acid and various acylating agents. The compound is typically synthesized through multi-step reactions that involve the introduction of the piperazine group onto the quinazolinone scaffold.

Classification

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one can be classified as:

  • Chemical Class: Quinazolinone derivatives
  • Functional Group: Heterocyclic compound with a piperazine substituent
  • Biological Activity: Potential therapeutic agent with applications in treating various diseases
Synthesis Analysis

Methods

The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves several key steps:

  1. Formation of Quinazolinone Core: Starting from anthranilic acid, the synthesis often begins with acylation using chloroacetyl chloride to form an intermediate that subsequently undergoes cyclization to yield quinazolinone derivatives.
  2. Piperazine Introduction: The piperazine group is introduced via alkylation reactions or by direct coupling with piperazine derivatives under basic conditions.
  3. Final Modifications: Additional substitutions may be performed to enhance biological activity or solubility.

Technical Details

The synthesis often employs techniques such as refluxing in solvents like ethanol or using microwave-assisted methods for efficiency. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are used for monitoring reaction progress and purifying the final product .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
  • Melting Point: Typically ranges from 143°C to 145°C depending on purity .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of quinazolinone derivatives:

  1. Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitutions, allowing for further derivatization.
  2. Hydrazine Reactions: The presence of hydrazine can facilitate the formation of hydrazones or other nitrogen-containing derivatives.
  3. Acylation and Alkylation: These reactions are crucial for modifying the quinazolinone core and enhancing biological activity.

Technical Details

Reactions are often conducted under controlled conditions to optimize yield and selectivity, employing solvents such as dimethyl sulfoxide or acetonitrile .

Mechanism of Action

Process

The mechanism of action for 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves its interaction with specific biological targets:

  1. Inhibition of Enzymes: The compound may act as an inhibitor of certain enzymes related to cancer progression or inflammation.
  2. Receptor Modulation: It could modulate receptors involved in neurotransmission or cellular signaling pathways.

Data

Studies have indicated that modifications on the quinazolinone core significantly impact its potency against targets such as hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents.

Chemical Properties

Important chemical properties encompass:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical reactions associated with heterocycles, including electrophilic aromatic substitution and nucleophilic attacks.

Relevant analytical data includes infrared spectroscopy (IR) showing characteristic peaks for functional groups present in the molecule .

Applications

Scientific Uses

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one has several notable applications in scientific research:

  1. Anticancer Research: Due to its ability to inhibit HIF-1α, it is being explored as a potential anticancer agent.
  2. Anti-inflammatory Studies: Compounds based on this structure have shown promise in reducing inflammation in various models.
  3. Anticonvulsant Activity: Some derivatives exhibit significant anticonvulsant properties, making them candidates for further pharmacological studies .
Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Microwave-Assisted One-Pot Sequential Synthesis for Quinazolin-4-one Analogues

The synthesis of 2-piperazin-1-ylmethyl-3H-quinazolin-4-one derivatives has been revolutionized by microwave-assisted one-pot methodologies, enabling rapid scaffold diversification with minimal purification. This approach employs anthranilic acid as a starting material, which undergoes sequential acylation with chloroacetyl chloride, amidation with anilines, and nucleophilic substitution with piperazine derivatives—all without intermediate isolation [1] [9]. Microwave irradiation significantly accelerates reaction kinetics, reducing processing times from hours to minutes while improving yields by 15–30% compared to conventional heating [1]. Key advantages include:

  • Atom economy: Elimination of purification steps reduces solvent waste
  • Structural diversity: Enables parallel synthesis of 30+ analogues in a single workflow
  • Reproducibility: Controlled temperature profiles enhance batch consistency

Table 1: SAR of Quinazolin-4-one Modifications via One-Pot Synthesis

RegionSubstitutionBiological TargetIC₅₀ (μM)Potency vs. Lead
Area AC-6 MethoxyHIF-1αInactive-
Area AC-6 MethylHIF-1α1.23-fold ↓
Area BN-4 UnsubstitutedHIF-1α0.095-fold ↑
Area BN-4 BenzylHIF-1α27.564-fold ↓
Area C2-Ethoxy, 5-CF₃HIF-1α0.22-fold ↑

SAR analysis reveals stringent steric requirements at Area A, where even minor substituents like methoxy abolish HIF-1α inhibition. Conversely, Area B tolerates small hydrophilic groups, with unsubstituted piperazine nitrogen (compound 16) demonstrating optimal potency due to unhindered hydrogen bonding with biological targets [1].

Fragment-Based Combinatorial Screening for Dual-Target Inhibitor Design

Fragment-based combinatorial screening has enabled the rational design of 2-piperazin-1-ylmethyl-3H-quinazolin-4-one derivatives targeting synergistic cancer pathways. This strategy identifies pharmacophoric fragments through:

  • In silico screening: Docking studies against dual targets (e.g., PARP1/BRD4)
  • Fragment linking: Covalent assembly of validated hinge-binders and pocket-filling motifs
  • Activity-directed synthesis: Iterative optimization based on enzymatic assays [3] [9]

For BRD4/PARP1 co-inhibition, the quinazolin-4-one core serves as a PARP1-recognizing fragment, while the piperazinyl-methyl linker positions aromatic moieties into BRD4's ZA channel. Compound 19d (ADTL-BPI1901) exemplifies this approach, achieving dual IC₅₀ values of 0.82 μM (PARP1) and 0.76 μM (BRD4) through strategic incorporation of a carboxamide fragment that mimics acetyl-lysine interactions [3]. Bioinformatics analysis confirmed crosstalk between PARP1 and BRD4 in breast cancer networks, with a Pearson correlation coefficient of 0.78 (p<0.001) in BRCA transcriptomes, validating the dual-target rationale [3].

Table 2: Dual-Target Inhibitor Optimization via Fragment Assembly

Quinazolinone CorePiperazine AttachmentsPARP1 IC₅₀ (μM)BRD4 IC₅₀ (μM)
8-Amino-2-methyl4-Fluorophenyl0.761.12
UnsubstitutedPyridyl-3-carboxamide0.400.89
6-IodoBenzylpiperidine5.75>10

Hybridization Strategies Incorporating Piperazine and Diarylether Moieties

Hybridization of 2-piperazin-1-ylmethyl-3H-quinazolin-4-one with diarylether pharmacophores enhances bioactivity against parasitic targets by exploiting orthogonal binding modes. The general scaffold features:

  • Quinazolin-4-one core: DNA intercalation domain
  • Piperazine linker: Solubility enhancer and conformational modulator
  • Diarylether moiety: Disrupts membrane biosynthesis in protozoa [8]

Anti-Toxoplasma gondii derivatives synthesized via this strategy show 10-fold selectivity over mammalian cells. Compound 11 (IC₅₀ = 6.33 μM) incorporates para-chlorodiarylether, while 18 (IC₅₀ = 5.94 μM) uses meta-trifluoromethyl variants, both demonstrating irreversible parasiticidal effects. Critical SAR findings include:

  • Diarylether geometry: Para-substitution improves membrane penetration by 40%
  • Linker length: Two-atom spacers between piperazine and diarylether optimize occupancy of hydrophobic pockets
  • Irreversible inhibition: Covalent binding confirmed through wash-out assays showing no parasite recovery [8]

Table 3: Anti-Toxoplasma Activity of Hybrid Quinazolinones

CompoundR¹ (Diarylether)R² (N-3)T. gondii IC₅₀ (μM)Mammalian Cell CC₅₀ (μM)
114-Cl-C₆H₄OPhH6.33285
183-CF₃-C₆H₄OPhCH₃5.9459.2
274-NO₂-C₆H₄OPhC₂H₅102.2>500

Impact of N-3 Substitution on Bioactivity Profiles

N-3 modifications of the quinazolin-4-one core critically modulate target selectivity and cellular penetration. Systematic SAR exploration reveals:

  • Alkyl groups (C1–C4): Enhance metabolic stability but reduce PARP1 affinity by 3–5-fold
  • Aryl substitutions: 2-Methylphenyl boosts hypnotic activity (EC₅₀ = 12 μM) via GABA receptor interactions
  • Electron-withdrawing groups: Trifluoroethyl at N-3 improves PAK4 inhibition (IC₅₀ = 68 nM) by inducing electrostatic complementarity [8] [10]

The 2-(chloromethyl)-3-(2-methylphenyl) derivative exemplifies scaffold versatility, serving as a synthetic intermediate for:

  • Antiparasitics: Nucleophilic displacement with piperazines
  • Kinase inhibitors: Suzuki coupling with boronates
  • CNS agents: Cyclization to triazolyl-quinazolinones [10]

Notably, N-3 arylation expands π-stacking capabilities, increasing DNA intercalation efficiency by 60% in topoisomerase inhibitors. Conversely, N-3 methylation diminishes HIF-1α suppression due to steric occlusion of the H-bond donor motif essential for binding to the HIF-1α/p300 interface [8].

Role of Piperazine Region B in HIF-1α Inhibition Efficacy

Piperazine region B serves as a conformational switch governing HIF-1α inhibition potency. SAR studies demonstrate that N-4 modifications profoundly impact activity:

  • Unsubstituted N-4 (16): IC₅₀ = 0.09 μM (5-fold improvement over lead)
  • N-4 Acetyl (11): IC₅₀ = 0.47 μM (minimal perturbation)
  • N-4 Benzyl (15): IC₅₀ = 27.5 μM (drastic activity loss) [1]

Western blot analyses confirm compound 16 completely suppresses HIF-1α accumulation at 1 μM, while N-4 benzylated analogues require 10 μM for equivalent effects. The potency hierarchy stems from:

  • H-bond donation: Unsubstituted piperazine forms salt bridges with Asp797 in HIF-1α's oxygen-sensing domain
  • Steric tolerance: Expansion to homopiperazine maintains activity (IC₅₀ = 0.16 μM)
  • Electrostatic effects: N-4 methylation disrupts charge transfer to Cys800 residue [1] [5]

Replacement of piperazine with piperidine abolishes activity (IC₅₀ > 50 μM), confirming nitrogen basicity is indispensable for disrupting HIF-1α dimerization. Molecular dynamics simulations reveal optimal piperazine conformations position the N-4 hydrogen toward His801, while benzyl groups induce catastrophic helix displacement in the PAS-B domain [1].

Table 4: Piperazine Region B SAR in HIF-1α Inhibitors

Piperazine ModificationRepresentative CompoundHIF-1α IC₅₀ (μM)Relative Potency
Unsubstituted160.095× ↑
N-Acetyl110.471.1× ↓
N-Methyl140.812× ↓
N-Benzyl1527.564× ↓
Homopiperazine170.162.7× ↑

Properties

CAS Number

725690-23-3

Product Name

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18)

InChI Key

XNFJHMZAAZCLKJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.